molecular formula C6H8BrN3O2 B15231930 Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate

Cat. No.: B15231930
M. Wt: 234.05 g/mol
InChI Key: AQFJHVBTJCDQBQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-4h-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazole derivative, while oxidation may produce a triazole oxide.

Scientific Research Applications

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for the survival or proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-4h-1,2,4-triazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-4-methyl-4h-1,2,4-triazole-3-thiol: Contains a thiol group instead of an ester, leading to different chemical properties and applications.

    4-Methyl-4h-1,2,4-triazole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group.

Uniqueness

Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 5-bromo-4-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-9-6(7)10(4)2/h3H2,1-2H3

InChI Key

AQFJHVBTJCDQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(N1C)Br

Origin of Product

United States

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